molecular formula C18H19F3N4O B1425519 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide CAS No. 1208081-11-1

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide

Cat. No.: B1425519
CAS No.: 1208081-11-1
M. Wt: 364.4 g/mol
InChI Key: FEQRRPMFTOUDIB-UHFFFAOYSA-N
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Description

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide is a complex organic compound that has captured attention for its distinct chemical structure and versatile applications. This compound is notable for its inclusion of a piperazine ring, a trifluoromethyl group, and a benzamide moiety, contributing to its diverse reactivity and functionality in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide typically involves multiple steps:

  • Starting materials: : The synthesis begins with commercially available precursors such as 4-Methyl-piperazine and 5-trifluoromethyl-pyridin-3-YL halide.

  • Formation of Intermediate: : The halide group on the pyridine ring is substituted with the piperazine ring through a nucleophilic substitution reaction.

  • Final Coupling: : The intermediate is then coupled with 4-benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound scales up these reactions by optimizing conditions such as temperature, solvents, and catalysts to ensure high yield and purity. Commonly used solvents include dichloromethane and dimethylformamide, while catalysts like triethylamine may be employed to facilitate reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, forming N-oxide derivatives.

  • Reduction: : Reduction can be employed on the trifluoromethyl group, altering its electronic properties.

  • Substitution: : The benzamide moiety can be substituted with various electrophiles, modifying the compound's reactivity.

Common Reagents and Conditions

  • Oxidation: : Peracids such as m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Electrophiles like alkyl halides in polar aprotic solvents.

Major Products

  • Oxidation can yield N-oxide derivatives.

  • Reduction can lead to trifluoromethyl-reduced analogs.

  • Substitution results in a variety of benzamide derivatives with altered functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

  • Material Science: : Used in the synthesis of polymers and advanced materials due to its rigid structure and functional groups.

Biology

  • Pharmacology: : Exhibits potential as a pharmacophore in drug discovery, particularly in targeting enzymes and receptors.

  • Biochemical Research: : Serves as a probe in studying biological pathways due to its unique structural features.

Medicine

  • Therapeutics: : Investigated for its therapeutic properties in treating various diseases, including cancer and neurological disorders.

  • Diagnostics: : Utilized in the development of diagnostic agents due to its stability and reactivity.

Industry

  • Agrochemicals: : Incorporated into the formulation of pesticides and herbicides.

  • Textiles: : Applied in the development of dye-stuffs and fabric treatments.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It can bind to active sites, modulating biological pathways. The piperazine ring often plays a key role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Methyl-piperazin-1-YL]-benzamide: : Lacks the trifluoromethyl group, resulting in different reactivity and applications.

  • 5-(4-Methyl-piperazin-1-YL)-pyridine: : Does not include the benzamide moiety, affecting its overall functionality.

  • 3-Trifluoromethyl-pyridin-4-amine: : Shares the trifluoromethyl-pyridin structure but differs in other substituents.

Uniqueness

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide is unique due to the combination of its functional groups, leading to distinct reactivity and a wide range of applications in various scientific fields. The trifluoromethyl group imparts additional stability and electronic properties, distinguishing it from related compounds.

By leveraging the unique chemical characteristics of this compound, researchers and industries can harness its potential for innovative applications across multiple domains.

Properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-24-6-8-25(9-7-24)17-15(18(19,20)21)10-14(11-23-17)12-2-4-13(5-3-12)16(22)26/h2-5,10-11H,6-9H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQRRPMFTOUDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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